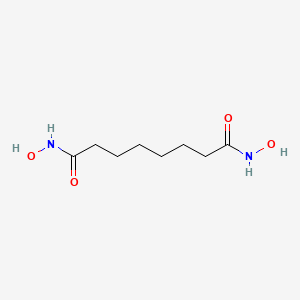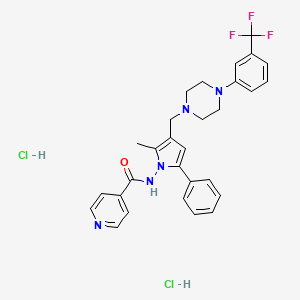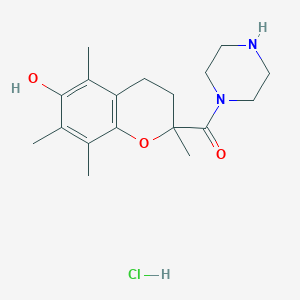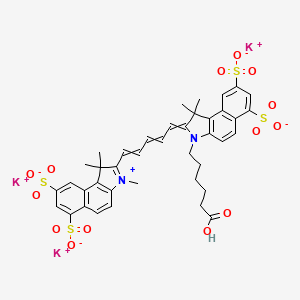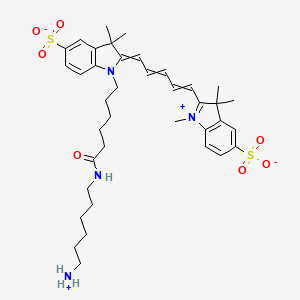
TAK-448 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-448 is an investigational oligopeptide analog of kisspeptin and a potent agonist of the GPR54 receptor. In animals, acute TAK-448 administration stimulates LH/FSH release, whereas continuous sc exposure rapidly down-regulates the pituitary-gonadal axis, with rapid reduction of T levels in a dose-dependent manner. TAK-448 has exhibited potent antitumor activity in rat androgen-dependent prostate cancer models. Therefore, TAK-448 may be useful in the treatment of PC in humans..
Wissenschaftliche Forschungsanwendungen
To provide the most relevant information based on the available data, we can discuss Takayasu's arteritis, as it is the closest related topic found in the search results. Please note that this does not directly address TAK-448 TFA, but rather provides insights into the condition of Takayasu's arteritis.
Takayasu's Arteritis: An Overview
Takayasu's arteritis (TAK) is a rare autoimmune rheumatic disease that causes large vessel vasculitis. It predominantly affects young women and can lead to substantial morbidity and mortality due to its impact on the cardiovascular system. The disease is characterized by its chronic, indolent course affecting the aorta and its main branches. Diagnosing and monitoring TAK can be challenging, and imaging modalities like MRI, CT angiography, and PET scanning are often employed to detect early arterial wall changes and assess disease activity (Rutter et al., 2020).
Imaging in Takayasu's Arteritis
Advanced imaging modalities play a critical role in diagnosing and monitoring TAK. MRI and Magnetic Resonance Angiography (MRA) are used to avoid the risks associated with conventional angiography, such as arterial puncture and radiation exposure, while providing detailed information on arterial wall anatomy. Doppler ultrasound is helpful in detecting changes in wall thickness and differentiating TAK from atherosclerotic disease. CT angiography and PET scanning are also used to detect areas of aortic wall thickening and assess cellular activity within an inflamed arterial wall before morphological changes occur (Kissin & Merkel, 2004).
Management and Treatment
The management of TAK involves high-dose glucocorticoid therapy for induction of remission in active cases. Adjunctive therapies, such as tocilizumab and methotrexate, may be used in selected patients with refractory or relapsing disease. The role of biologics in the treatment of TAK is expanding, with TNFα inhibitors showing efficacy in some cases. Other therapeutic agents like interleukin-6 inhibitors are also being explored for refractory cases of TAK (Hellmich et al., 2019).
Eigenschaften
CAS-Nummer |
1433222-47-9 |
|---|---|
Produktname |
TAK-448 TFA |
Molekularformel |
C60H81F3N16O16 |
Molekulargewicht |
1339.4 |
IUPAC-Name |
(S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C58H80N16O14.C2HF3O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;3-2(4,5)1(6)7/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);(H,6,7)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
InChI-Schlüssel |
ZYTADHQIOKEXKA-NHDJLUSCSA-N |
SMILES |
O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@H]4N(C([C@@H](CC5=CC=C(O)C=C5)NC(C)=O)=O)C[C@H](O)C4)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
soluble in DMSO, dilute HCl, not soluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAK448, TAK 448, TAK-448, TAK-448 TFA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



